molecular formula C16H36BrN B574231 Hexyldimethyloctylammonium Bromide CAS No. 187731-26-6

Hexyldimethyloctylammonium Bromide

Cat. No.: B574231
CAS No.: 187731-26-6
M. Wt: 322.375
InChI Key: KIEOLZRKTOBVMX-UHFFFAOYSA-M
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Description

Hexyldimethyloctylammonium Bromide is a quaternary ammonium compound with the molecular formula C16H36BrN. It is commonly used as a surfactant and has applications in various fields, including chemistry, biology, and industry. The compound is known for its ability to form micelles and its effectiveness in reducing surface tension.

Mechanism of Action

Target of Action

Hexyldimethyloctylammonium Bromide is a biochemical reagent used in life science research The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to be involved in the vesicle-to-micelle transition . This process involves the transformation of vesicles, which are small, enclosed sacs that carry different molecules, into micelles, which are tiny particles that can carry fat in a watery solution. The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Its involvement in the vesicle-to-micelle transition suggests it may influence lipid metabolism and transport . The downstream effects of these pathways are complex and depend on the specific cellular context.

Result of Action

It is known to cause a vesicle-to-micelle transition . This transition could potentially alter the structure and function of cellular membranes, affecting the transport of molecules across the membrane.

Preparation Methods

Hexyldimethyloctylammonium Bromide can be synthesized through a quaternization reaction. This involves the reaction of hexylamine with dimethyloctylamine in the presence of a brominating agent such as hydrobromic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods often involve continuous flow reactors to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

Hexyldimethyloctylammonium Bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Common Reagents and Conditions: Typical reagents include strong nucleophiles like hydroxide ions, and reactions are often carried out in aqueous or organic solvents under mild to moderate temperatures.

    Major Products: The major products depend on the specific reaction conditions and reagents used. .

Scientific Research Applications

Hexyldimethyloctylammonium Bromide has a wide range of scientific research applications:

Comparison with Similar Compounds

Hexyldimethyloctylammonium Bromide can be compared with other quaternary ammonium compounds such as:

    Cetyltrimethylammonium Bromide (CTAB): Similar in surfactant properties but differs in the length of the alkyl chain.

    Benzalkonium Chloride: Commonly used as a disinfectant and antiseptic, with a different aromatic structure.

    Tetrabutylammonium Bromide: Used as a phase transfer catalyst but with a different alkyl chain structure.

This compound is unique due to its specific alkyl chain length, which provides distinct micelle formation properties and surface activity .

Properties

IUPAC Name

hexyl-dimethyl-octylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.BrH/c1-5-7-9-11-12-14-16-17(3,4)15-13-10-8-6-2;/h5-16H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEOLZRKTOBVMX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(C)CCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659924
Record name N-Hexyl-N,N-dimethyloctan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187731-26-6
Record name N-Hexyl-N,N-dimethyloctan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyldimethyloctylammonium Bromide
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Q & A

Q1: How does the asymmetric structure of C6C8DAB influence its interaction with α-cyclodextrin (α-CD)?

A1: Research indicates that C6C8DAB interacts with α-CD in a unique way due to its asymmetric structure, possessing both a hexyl and an octyl chain. Proton NMR spectroscopy studies reveal that C6C8DAB forms two distinct 1:1 complexes with α-CD. In one complex, the octyl chain is preferentially included within the α-CD cavity, while in the other, less prevalent complex, the hexyl chain occupies the cavity []. This suggests that the hexyl and octyl chains bind to α-CD independently, a phenomenon supported by the observation that the geometry of these alkyl chains within the α-CD complex mirrors those observed for individual complexes of α-CD with hexyltrimethylammonium bromide (HTAB) and octyltrimethylammonium bromide (OTAB) []. This independent binding behavior highlights the significant role of alkyl chain length in governing the interaction of asymmetric cationic surfactants like C6C8DAB with cyclodextrins.

Q2: What unique aggregation behavior does C6C8DAB exhibit and how is it related to its concentration?

A2: C6C8DAB demonstrates a peculiar aggregation behavior that is highly dependent on its concentration. Dynamic light scattering (DLS) studies reveal the spontaneous formation of large aggregates as the C6C8DAB solution approaches its critical micelle concentration (CMC) upon dilution []. This aggregation process coincides with the solution becoming turbid, indicating a change in the solution's light scattering properties due to the formation of larger structures. This phenomenon suggests that the asymmetric nature of C6C8DAB, with its differing alkyl chains, might lead to unique packing arrangements and self-assembly properties as the concentration changes.

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